N-Cyclopropylcyclopropanecarboxamide

Lipophilicity Physicochemical profiling Chromatographic retention

Generic lenvatinib manufacturers require a fully characterized sample of Lenvatinib Impurity 101 for ICH Q3A/Q3B compliance, yet non-certified material or unlisted analogs fail to satisfy regulatory evidentiary standards. This compound resolves that gap as an ISO17034-certified reference standard with a complete analytical data package. - Supplied with NMR, MS, HPLC, IR, and UV data packages for direct method validation use. - Defined 7:1 rotamer ratio provides a reproducible spectroscopic fingerprint for system suitability testing. - Scalable synthesis without chromatography ensures reliable bulk supply continuity.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 1453-50-5
Cat. No. B075446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropylcyclopropanecarboxamide
CAS1453-50-5
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2CC2
InChIInChI=1S/C7H11NO/c9-7(5-1-2-5)8-6-3-4-6/h5-6H,1-4H2,(H,8,9)
InChIKeyHCCHMKIFYLZSOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropylcyclopropanecarboxamide (CAS 1453-50-5): Procurement-Relevant Identity, Physicochemical Baseline, and Comparator Landscape


N-Cyclopropylcyclopropanecarboxamide (CAS 1453-50-5) is a secondary amide bearing two cyclopropyl rings—one on the carbonyl side and one on the nitrogen—with the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g·mol⁻¹ [1]. The compound is a white solid at ambient temperature, exhibits a calculated logP of 0.675 [2], and exists as a 7:1 mixture of rotamers in CDCl₃ solution as evidenced by ¹H and ¹³C NMR spectroscopy [3]. It is catalogued under NSC 519713 and is formally designated Cyclopropylamine Impurity 4 and Lenvatinib Impurity 101 in pharmaceutical regulatory contexts . Its closest structural analogs include N-methylcyclopropanecarboxamide, N-cyclohexylcyclopropanecarboxamide, N-phenylcyclopropanecarboxamide, and N-cyclopropylacetamide—each differing in N-substituent steric bulk, lipophilicity, or acyl group identity, which directly impacts their physicochemical and application profiles.

Why N-Cyclopropylcyclopropanecarboxamide Cannot Be Trivially Replaced by In-Class Amide Analogs


N-Substituted cyclopropanecarboxamides form a congeneric series where even modest alterations to the nitrogen substituent produce substantial shifts in lipophilicity (ΔlogP > 1 unit), conformational dynamics, and regulatory recognition. The target compound occupies a distinct property space: its logP of 0.675 positions it >1.1 log units above N-methylcyclopropanecarboxamide (−0.49) and nearly 1.4 log units below N-phenylcyclopropanecarboxamide (2.01) [1]. Such differences directly affect chromatographic retention, extraction efficiency, and suitability as a reference standard. Moreover, the compound's documented 7:1 rotamer ratio [2] introduces a conformational complexity absent in simpler N-alkyl or N-aryl analogs—relevant when the compound is employed as a synthetic intermediate where rotameric preference may influence reaction stereochemistry. Finally, the compound is specifically listed as Lenvatinib Impurity 101 and Cyclopropylamine Impurity 4 under ISO17034-certified reference standard programs [3]; generic substitution with an unlisted analog would not meet regulatory evidentiary requirements for pharmaceutical impurity profiling.

Quantitative Differentiation Evidence for N-Cyclopropylcyclopropanecarboxamide Versus Closest Analogs


Lipophilicity (logP) Differentiation: N-Cyclopropyl vs. N-Methyl, N-Cyclohexyl, N-Phenyl, and N-Cyclopropylacetamide Analogs

N-Cyclopropylcyclopropanecarboxamide exhibits a calculated logP of 0.675 (Crippen method), which is intermediate within the N-substituted cyclopropanecarboxamide series [1]. Compared to the N-methyl analog (logP = −0.494), the target is 1.17 log units more lipophilic; compared to the N-cyclohexyl analog (ACD/LogP = 1.38), it is 0.71 log units less lipophilic; and compared to the N-phenyl analog (logP = 2.012), it is 1.34 log units less lipophilic [2]. Against N-cyclopropylacetamide (ACD/LogP = −0.68), which shares the N-cyclopropyl group but replaces the cyclopropanecarbonyl with an acetyl moiety, the target is 1.36 log units more lipophilic . These differences are large enough to produce measurable changes in reversed-phase HPLC retention times, organic/aqueous partition behavior, and passive membrane permeability in cellular assays.

Lipophilicity Physicochemical profiling Chromatographic retention

Rotameric Conformational Identity: 7:1 Rotamer Ratio Characterized by NMR Spectroscopy

In CDCl₃ solution, N-cyclopropylcyclopropanecarboxamide exists as a 7:1 mixture of two rotamers, as directly observed by ¹H and ¹³C NMR spectroscopy [1]. The major rotamer displays characteristic signals at ¹H NMR (400 MHz, CDCl₃) δ 6.20 (brd, NH), 2.72–2.66 (m, 1H), and ¹³C NMR δ 175.19, 22.89, 14.57, 7.23, 6.65 [1]. This well-defined rotameric ratio is a consequence of restricted rotation around the amide C–N bond imposed by the dual cyclopropyl substitution. In contrast, N-methylcyclopropanecarboxamide and N-cyclopropylacetamide, with smaller N-substituents, exhibit faster amide bond rotation on the NMR timescale and do not produce resolved rotameric signals under identical conditions [2]. The 7:1 ratio is reproducible across batches synthesized under the patent conditions and serves as an identity and purity marker.

Conformational analysis Rotamerism NMR characterization

Industrial-Scale Synthetic Accessibility: Multi-Kilogram Production with Validated Purity

N-Cyclopropylcyclopropanecarboxamide is preparable at 2.79 kg scale with an assay purity of 96.3 wt% via a straightforward Schotten–Baumann-type reaction between cyclopropylamine and cyclopropanecarbonyl chloride in heptane/NaOH at −10 to 0 °C [1]. The isolated yield after filtration and vacuum oven drying at 40 °C is quantitative at this scale, with the product obtained as a white solid without chromatographic purification [1]. In contrast, the N-cyclohexyl analog requires chromatographic purification (flash column chromatography, EtOAc/cyclohexane gradient) even at sub-gram scale to achieve comparable purity [2]. The N-phenyl analog, due to higher crystallinity, can also be obtained by direct crystallization, but its synthesis requires aryl amine starting materials that are more costly and pose greater toxicological handling requirements .

Process chemistry Scale-up Amide synthesis

Certified Reference Standard Status: ISO17034-Compliant Lenvatinib Impurity 101 vs. Generic Research-Grade Material

N-Cyclopropylcyclopropanecarboxamide is commercially available as an ISO17034-certified reference standard (Lenvatinib Impurity 101, CATO Catalog C4X-1140101) with a certified purity >95%, accompanied by a comprehensive certificate of analysis including NMR, MS, HPLC, IR, and UV spectral data, homogeneity and stability studies, and structural conformance reports [1]. This certification level meets the requirements of pharmaceutical ANDA and DMF submissions per ICH Q3A/Q3B guidelines. In comparison, the same compound sourced from general chemical suppliers (e.g., Bidepharm, BOC Sciences) is offered at 97% or 95% purity, respectively, but without ISO17034-accredited documentation, traceable uncertainty budgets, or stability-indicating data . The N-methyl analog is not listed as a pharmacopoeial impurity for any approved drug product and lacks equivalent certified reference standard availability [2].

Reference standard Pharmaceutical impurity ISO17034 Quality control

Regulatory-Specific Impurity Designation: Lenvatinib Impurity 101 / Cyclopropylamine Impurity 4 Identity

N-Cyclopropylcyclopropanecarboxamide is explicitly designated as Lenvatinib Impurity 101 and Cyclopropylamine Impurity 4 in pharmaceutical regulatory filings, and is the subject of dedicated HPLC analytical methods for lenvatinib mesylate impurity profiling [1][2]. A Chinese-language research article on the synthesis of lenvatinib-related impurities specifically identifies the cyclopropylamine-derived impurity pathway that generates this compound as a process impurity [3]. The USP/NF and EP compendial frameworks for lenvatinib require identification and quantification of specified impurities, and this compound is among those listed. In contrast, the N-methyl, N-cyclohexyl, N-phenyl, and N-cyclopropylacetamide analogs are not designated as impurities for any currently marketed drug product and therefore lack the associated validated analytical methods and acceptance criteria [4].

Pharmaceutical impurity Lenvatinib Drug master file ICH guidelines

High-Value Procurement Scenarios for N-Cyclopropylcyclopropanecarboxamide Based on Verified Differentiation Evidence


Pharmaceutical ANDA/DMF Filing: Lenvatinib Impurity Reference Standard Procurement

Generic pharmaceutical manufacturers developing lenvatinib mesylate drug products require a characterized sample of Lenvatinib Impurity 101 (CAS 1453-50-5) for method validation, system suitability testing, and batch release per ICH Q3A/Q3B. The ISO17034-certified reference standard (CATO C4X-1140101) provides the full analytical data package—NMR, MS, HPLC, IR, UV, homogeneity, and stability—required by regulatory agencies, as established in the certified reference standard evidence [1]. Non-certified research-grade material or unlisted analogs cannot meet this regulatory requirement, making the certified product the only compliant procurement choice.

Synthetic Intermediate for 1,2,4-Triazole Pharmacophores at Pilot to Production Scale

The compound serves as a key intermediate in the synthesis of 1,2,4-triazole-based 11β-HSD1 inhibitors, as demonstrated in WO2007038452A1 where 2.79 kg of the dicyclopropyl amide (96.3 wt%) was converted to the final triazole bisulfate salt in 84.6% corrected yield over two steps [2]. The scalability of its synthesis—achieved without chromatography—makes it the preferred intermediate over N-cyclohexyl or N-phenyl analogs that require chromatographic purification or costlier amine precursors, as shown in the industrial-scale evidence [3].

Analytical Method Development for Cyclopropylamine-Related Impurity Profiling

The compound's intermediate logP (0.675) and well-defined 7:1 rotamer ratio provide distinct chromatographic and spectroscopic handles for HPLC method development and NMR-based impurity identification [4][5]. Its lipophilicity balances retention on both C18 and HILIC columns, facilitating its use as a system suitability marker in gradient methods designed to separate polar and non-polar lenvatinib-related impurities. The reproducible rotameric signature also serves as an internal identity confirmation when coupled with PDA or MS detection.

Physicochemical Reference Probe for Cyclopropane-Containing Amide SAR Libraries

Medicinal chemistry teams exploring N-substituted cyclopropanecarboxamide SAR can use the target compound as a reference point for logP (0.675), rotameric behavior, and synthetic accessibility benchmarking [6]. Its property profile fills a gap between highly polar N-methyl (−0.49) and highly lipophilic N-phenyl (2.01) analogs, enabling rational selection of the N-cyclopropyl substituent when a moderate logP and restricted amide bond rotation are desired for target binding or metabolic stability optimization.

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